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Compound of Interest

Compound Name: M1001

Cat. No.: B1675829 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the HIF-2α agonist, M1001, in

cell culture-based assays. The primary focus is on the 786-O renal cell carcinoma cell line, a

well-established model for studying HIF-2α signaling due to its deficiency in the von Hippel-

Lindau (VHL) tumor suppressor protein, leading to constitutive HIF-2α stabilization.

Introduction to M1001
M1001 is a cell-permeable small molecule that functions as an agonist of the Hypoxia-Inducible

Factor-2α (HIF-2α). It acts by binding to the PAS-B domain of the HIF-2α subunit, which

promotes its stabilization and subsequent activation of downstream target genes. This makes

M1001 a valuable tool for investigating the biological roles of HIF-2α in various physiological

and pathological processes, including angiogenesis, erythropoiesis, and tumorigenesis.

Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with M1001's

activity.
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Parameter Value Cell Line Reference

Binding Affinity (Kd) ~667 nM - [1]

Effective

Concentration
10 µM 786-O [1]

Effect on HIF-2 Target

Genes

Modestly increased

expression
786-O [1]

Experimental Protocols
786-O Cell Culture Protocol
The 786-O cell line is a widely used model for studying renal cell carcinoma and HIF-2α

signaling.

Materials:

786-O cells (ATCC® CRL-1932™)

RPMI-1640 Medium (ATCC® 30-2001™)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin (10,000 U/mL)

0.25% (w/v) Trypsin-EDTA solution

Phosphate-Buffered Saline (PBS), Ca2+- and Mg2+-free

Procedure:

Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 medium

with 10% FBS and 1% Penicillin-Streptomycin.

Cell Thawing:

Quickly thaw the vial of cryopreserved 786-O cells in a 37°C water bath.
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Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed

complete growth medium.

Centrifuge at 125 x g for 7 minutes.

Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed

complete growth medium.

Transfer the cell suspension to a T-75 flask.

Cell Maintenance and Passaging:

Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

Monitor cell growth and passage the cells when they reach 80-90% confluency.

To passage, aspirate the medium and wash the cells once with PBS.

Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or

until the cells detach.

Neutralize the trypsin by adding 6-8 mL of complete growth medium.

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

Centrifuge the cells at 125 x g for 5 minutes.

Resuspend the cell pellet in fresh complete growth medium and plate at the desired

density. A subcultivation ratio of 1:3 to 1:8 is recommended.

M1001 Treatment Protocol
This protocol describes the treatment of 786-O cells with M1001 to study the activation of HIF-

2α signaling.

Materials:

786-O cells cultured as described above
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M1001 (dissolved in an appropriate solvent, e.g., DMSO)

Complete growth medium

Procedure:

Cell Seeding: Seed 786-O cells in the desired culture vessel (e.g., 6-well plates, 10 cm

dishes) at a density that will allow them to reach 70-80% confluency at the time of treatment.

M1001 Preparation: Prepare a stock solution of M1001 in DMSO. Further dilute the stock

solution in complete growth medium to the desired final concentration (e.g., 10 µM). Prepare

a vehicle control using the same concentration of DMSO in the medium.

Cell Treatment:

Aspirate the old medium from the cultured cells.

Add the medium containing M1001 or the vehicle control to the respective wells.

Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a humidified

atmosphere of 5% CO2.

Downstream Analysis: Following incubation, the cells can be harvested for various

downstream analyses, such as RNA extraction for qPCR or protein extraction for Western

blotting.

Analysis of HIF-2α Target Gene Expression by qPCR
Materials:

RNA extraction kit

cDNA synthesis kit

qPCR master mix

Primers for HIF-2α target genes (e.g., VEGFA, TGFa, CCND1) and a housekeeping gene

(e.g., GAPDH, ACTB)
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Procedure:

RNA Extraction: Extract total RNA from M1001-treated and vehicle-treated 786-O cells using

a commercially available RNA extraction kit, following the manufacturer's instructions.

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

qPCR:

Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse

primers for the target and housekeeping genes, and the synthesized cDNA.

Perform the qPCR reaction using a real-time PCR system.

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold

change in the expression of HIF-2α target genes in M1001-treated cells compared to vehicle-

treated cells.

Analysis of HIF-2α Protein Levels by Western Blot
Materials:

RIPA lysis buffer with protease inhibitors

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against HIF-2α

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:
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Protein Extraction: Lyse the M1001-treated and vehicle-treated 786-O cells with RIPA buffer.

Protein Quantification: Determine the protein concentration of the lysates.

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the

proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-HIF-2α antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging

system.
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Caption: Experimental workflow for M1001 studies in 786-O cells.
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Caption: M1001-mediated activation of the HIF-2α signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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